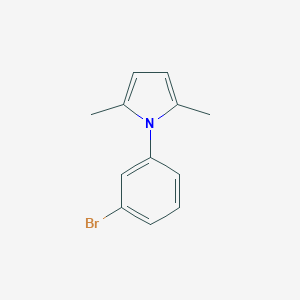

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole

描述

Overview of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research

Pyrrole, a five-membered nitrogen-containing heterocycle, is a fundamental building block in the field of chemistry. juit.ac.in Its aromatic nature and the presence of the nitrogen atom's lone pair of electrons, which are delocalized within the ring, contribute to its unique reactivity and low basicity. juit.ac.in This structural motif is integral to many biologically significant molecules, including heme, chlorophyll, and vitamin B12. juit.ac.in In contemporary research, pyrrole and its derivatives are extensively explored for their potential in medicinal chemistry, with some compounds exhibiting antibacterial, antifungal, and anticancer properties. juit.ac.innih.gov They also serve as components in the development of new materials and dyes. juit.ac.in

Importance of N-Substituted Pyrrole Derivatives in Advanced Organic Synthesis

The attachment of a substituent to the nitrogen atom of the pyrrole ring gives rise to N-substituted pyrroles, a class of compounds with broad applications in organic synthesis. The Paal-Knorr reaction, a classic method for pyrrole synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine and is a widely used approach to generate N-substituted pyrroles. nih.govwikipedia.orgorganic-chemistry.org Various catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation under mild conditions. mdpi.com The synthesis of these derivatives is significant as they are often precursors to more complex molecules with potential applications in pharmaceuticals and materials science. rsc.orgworktribe.com

Contextualization of Halogenated N-Arylpyrroles in Chemical and Biological Investigations

The introduction of a halogen atom, such as bromine, onto the N-aryl group of a pyrrole creates a halogenated N-arylpyrrole. This modification can significantly influence the compound's physical and chemical properties. For instance, halogenation can impact a molecule's biological activity. nih.gov From a synthetic standpoint, the halogen atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, which allow for the construction of more elaborate molecular structures. This makes halogenated N-arylpyrroles valuable intermediates in the synthesis of a wide range of organic compounds. georganics.sk

Research Landscape and Knowledge Gaps Pertaining to 1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole

This compound is a specific example of a halogenated N-arylpyrrole. cymitquimica.com While general methods for the synthesis of N-arylpyrroles are well-established, detailed investigations into the specific properties and applications of this particular compound are less common. The presence of the bromine atom on the phenyl ring suggests its potential as an intermediate for creating more complex molecules through reactions that target the carbon-bromine bond. Further research is needed to fully explore the synthetic utility and potential biological relevance of this compound. A carboxylated derivative, this compound-3-carboxylic acid, has also been documented. uni.lu

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂BrN cymitquimica.com |

| Molecular Weight | 250.1344 g/mol cymitquimica.com |

| IUPAC Name | This compound |

| Synonyms | 1-(3-bromophenyl)-2,5-dimethylpyrrole, 1H-Pyrrole, 1-(3-bromophenyl)-2,5-dimethyl- cymitquimica.com |

| InChI | 1S/C12H12BrN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 cymitquimica.com |

| InChI Key | DRFJJKOQBRMRCL-UHFFFAOYSA-N cymitquimica.com |

Structure

2D Structure

属性

IUPAC Name |

1-(3-bromophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFJJKOQBRMRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406336 | |

| Record name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127257-87-8 | |

| Record name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Classic Cyclocondensation Routes to N-Arylpyrroles

The cornerstone of N-arylpyrrole synthesis has traditionally been the cyclocondensation of a 1,4-dicarbonyl compound with a primary aromatic amine. This approach offers a direct and efficient route to the pyrrole (B145914) core.

Paal-Knorr Reaction and its Catalytic Variants for 2,5-Dimethylpyrrole Scaffolds

The Paal-Knorr synthesis, first reported in 1884, stands as the most prominent method for constructing pyrrole rings from 1,4-diketones. wikipedia.org For the synthesis of a 2,5-dimethylpyrrole scaffold, the required precursor is hexa-2,5-dione. The reaction proceeds by the condensation of the diketone with a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.org

The mechanism involves an initial nucleophilic attack by the amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the amine attacks the second carbonyl group, and subsequent dehydration steps to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com

While the reaction can proceed without a catalyst, often with prolonged heating, various catalysts have been employed to improve reaction rates and yields. rsc.org Weak acids like acetic acid are commonly used to accelerate the reaction. organic-chemistry.org The versatility of the Paal-Knorr reaction is demonstrated by its successful application in diverse media, including water, which serves as an environmentally benign solvent. researchgate.net Furthermore, advancements have led to solvent-free conditions and the use of microwave irradiation to drastically reduce reaction times from hours to minutes. wikipedia.orgrsc.org

Table 1: Comparison of Conditions for Paal-Knorr Pyrrole Synthesis

| Condition | Description | Advantage |

|---|---|---|

| Thermal (Uncatalyzed) | Heating the 1,4-diketone and amine, often without solvent. | Simplicity, no catalyst contamination. |

| Acid-Catalyzed | Use of protic acids (e.g., acetic acid) or Lewis acids. | Increased reaction rate. organic-chemistry.org |

| Aqueous Medium | Using water as the solvent. | Environmentally friendly ("green" chemistry). researchgate.net |

| Microwave-Assisted | Applying microwave irradiation to the reaction mixture. | Significant reduction in reaction time. wikipedia.org |

| Solvent-Free | Reactants are mixed and heated without a solvent. | High atom economy, reduced waste. rsc.org |

| Nanocatalyzed | Employing nanocatalysts like graphene oxide. | High efficiency, catalyst reusability. researchgate.net |

Strategic Introduction of the N-(3-Bromophenyl) Moiety

The direct synthesis of the target compound, 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole, is achieved via the Paal-Knorr reaction by the judicious selection of the amine precursor. The strategic condensation of hexa-2,5-dione with 3-bromoaniline (B18343) directly installs the desired N-(3-bromophenyl) group onto the 2,5-dimethylpyrrole core.

The general reaction is as follows: Hexa-2,5-dione + 3-Bromoaniline → this compound + 2 H₂O

This reaction has been shown to proceed efficiently with a variety of substituted anilines, including those with electron-withdrawing groups like the bromo-substituent. acs.org The reaction can be carried out under catalyst- and solvent-free conditions, simply by stirring the reactants, often at room temperature, to achieve excellent yields. rsc.org

Modern Catalytic Methods in Pyrrole Synthesis

While the classic Paal-Knorr reaction remains highly relevant, modern catalysis offers sophisticated tools to enhance efficiency, control, and scope in N-arylpyrrole synthesis.

Lewis Acid Catalysis in N-Arylpyrrole Formation

A variety of mild Lewis acids have been shown to be effective catalysts for this transformation, including scandium(III) triflate (Sc(OTf)₃) and bismuth(III) nitrate (B79036) (Bi(NO₃)₃). alfa-chemistry.com Iron(III) chloride is another inexpensive and practical Lewis acid catalyst that effectively promotes the synthesis of N-substituted pyrroles in water. organic-chemistry.org The use of such catalysts is particularly beneficial when dealing with less reactive amines or when trying to avoid the high temperatures required in uncatalyzed thermal reactions. alfa-chemistry.com

Table 2: Selected Lewis Acid Catalysts in Pyrrole Synthesis

| Catalyst | Substrates | Conditions | Key Feature |

|---|---|---|---|

| Iron(III) chloride (FeCl₃) | 2,5-Dimethoxytetrahydrofuran and various amines | Water, mild conditions | Economical and effective in aqueous media. organic-chemistry.org |

| Scandium(III) triflate (Sc(OTf)₃) | 1,4-Diketones and amines | Anhydrous solvent | Mild Lewis acid, effective for sensitive substrates. alfa-chemistry.com |

| Bismuth(III) nitrate (Bi(NO₃)₃) | 1,4-Diketones and amines | Anhydrous solvent | Alternative mild Lewis acid catalyst. alfa-chemistry.com |

Organocatalysis in Pyrrole Synthesis

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a major field in synthetic chemistry. rsc.orgrsc.org For pyrrole synthesis, organocatalytic approaches provide a green and efficient alternative to metal-based methods. rsc.org Chiral phosphoric acids (CPAs), for instance, have been successfully employed in asymmetric Paal-Knorr reactions to produce N-arylpyrroles with high enantioselectivity. researchgate.netthieme-connect.com Although this compound is not chiral, these studies establish the principle of using organocatalysts to facilitate the key cyclocondensation step.

Another organocatalytic strategy involves the use of N-heterocyclic carbenes (NHCs). NHCs can catalyze the Stetter reaction to form a 1,4-dicarbonyl compound, which can then undergo a subsequent Paal-Knorr condensation with an amine in a one-pot procedure to furnish trisubstituted pyrroles. rsc.org

Nanocatalyst Applications in Pyrrole Derivatization

The application of nanocatalysts represents a significant advancement in the synthesis of pyrrole derivatives, offering benefits such as high catalytic activity, stability, and recyclability. researchgate.net Various nanomaterials have been proven effective for promoting the Paal-Knorr condensation.

For example, graphene oxide (GO) has been used as a recyclable catalyst for the reaction between 2,5-hexanedione (B30556) and anilines, where the oxygen-containing functional groups on the GO surface are believed to play a key catalytic role. researchgate.net Other nanocatalysts, such as zinc oxide nanoparticles (ZnO NPs) and various magnetic nanoparticles, have also been developed for the efficient synthesis of substituted pyrroles under mild and often environmentally friendly conditions. researchgate.net These catalysts provide a large surface area for the reaction to occur and can often be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Palladium-Catalyzed C(sp³)-H Activation for Pyrrole Derivatization

While direct palladium-catalyzed C(sp³)-H activation for the primary synthesis of this compound is not extensively documented, the broader field of palladium-catalyzed C-H activation presents significant potential for its further derivatization. rsc.orgnih.gov This powerful technique enables the formation of new carbon-carbon and carbon-heteroatom bonds by functionalizing otherwise inert C-H bonds. rsc.org For instance, palladium catalysts could be employed to introduce additional substituents onto the methyl groups of the pyrrole ring, opening avenues for creating more complex and potentially pharmacologically active molecules. The strategic application of directing groups can guide the catalyst to specific C-H bonds, offering a high degree of regioselectivity in these transformations. rsc.org

Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. benthamdirect.comsemanticscholar.org The synthesis of pyrrole derivatives, including this compound, has been a fertile ground for the application of these principles, focusing on reducing solvent use, employing aqueous reaction media, and developing reusable catalysts. benthamdirect.comtandfonline.com

Solvent-Free Synthetic Protocols

A significant advancement in the green synthesis of pyrroles is the development of solvent-free reaction conditions. rsc.orgacs.org The Paal-Knorr synthesis of N-substituted pyrroles can be effectively carried out by simply mixing the 1,4-dicarbonyl compound and the amine without any solvent, often with gentle heating or grinding. rsc.orgresearchgate.net This approach not only eliminates the environmental and economic costs associated with solvent purchase, use, and disposal but can also lead to higher yields and shorter reaction times. rsc.orgacs.org For the synthesis of this compound, a solvent-free approach would involve the direct reaction of 2,5-hexanedione and 3-bromoaniline.

A study on a similar solvent-free synthesis of 1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole demonstrated the efficiency of this method, highlighting its mild conditions and high atom economy. acs.org Another investigation into the solvent-free Paal-Knorr reaction showed that a variety of N-derivatized pyrroles could be obtained in excellent yields simply by stirring the reactants at room temperature. rsc.org

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Pyrrole Derivatives

| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Reaction Medium | Organic Solvents (e.g., Acetic Acid, Ethanol) | None |

| Environmental Impact | Higher (Solvent Waste) | Lower |

| Reaction Time | Can be longer | Often shorter acs.org |

| Yield | Variable | Generally good to excellent rsc.orgacs.org |

| Work-up | Often requires extraction and solvent removal | Simpler, may involve direct crystallization rsc.org |

Aqueous Medium Reaction Systems

The use of water as a reaction medium is a cornerstone of green chemistry, and the Paal-Knorr synthesis has been successfully adapted to aqueous systems. researchgate.nettandfonline.com Performing the synthesis of this compound in water offers significant environmental benefits over traditional organic solvents. Water is non-toxic, non-flammable, and inexpensive. Research has shown that water can act as a suitable medium for the Paal-Knorr cyclocondensation, affording N-substituted 2,5-dimethylpyrrole derivatives in good to excellent yields. researchgate.net In some cases, hot water can facilitate organic reactions by overcoming the low solubility of organic compounds. researchgate.net

Reusable Catalytic Systems and Environmental Assessment

The development of reusable catalysts is crucial for sustainable chemical processes. In the context of pyrrole synthesis, various heterogeneous catalysts have been explored that can be easily recovered and reused, minimizing waste and cost. rsc.org For instance, metal-organic frameworks (MOFs) like MIL-53(Al) have been shown to be effective and recyclable catalysts for the Paal-Knorr reaction under solvent-free conditions. rsc.org While not specifically documented for this compound, such catalytic systems could be readily adapted.

The environmental impact of a synthetic route can be quantitatively assessed using green chemistry metrics. The E-factor, which is the ratio of the mass of waste to the mass of product, is a common metric. A lower E-factor indicates a more environmentally friendly process. A one-pot, two-step process for preparing pyrrole compounds from 2,5-dimethylfuran (B142691) reported low E-factor values, ranging from 0.13 to 0.8, highlighting the efficiency of the process. nih.gov

Table 2: Examples of Reusable Catalysts in Pyrrole Synthesis

| Catalyst | Reaction Conditions | Reusability | Reference |

|---|---|---|---|

| Graphene Oxide (GO) | Paal-Knorr condensation | Reused 5 times with minimal loss of activity | researchgate.net |

| MIL-53(Al) | Solvent-free sonication | Reused 4 times | rsc.org |

| LDH@PTRMS@DCMBA@CuI | H2O/EtOH, 55 °C | Reused 4 consecutive cycles | nih.gov |

Scalability Considerations in Synthetic Procedures

Solvent-free and aqueous-based syntheses are particularly advantageous for large-scale production due to reduced solvent costs and waste management issues. researchgate.netacs.org However, challenges in mixing and heat transfer in large, solvent-free reactors need to be addressed. Continuous flow reactors can offer a solution, providing better control over reaction parameters and improving safety and efficiency on a larger scale.

The purification of the final product is another critical aspect of scalability. While laboratory-scale purifications often rely on chromatography, this can be impractical and expensive for large quantities. Crystallization is a more scalable purification technique, and developing a process where this compound can be directly crystallized from the reaction mixture would be highly beneficial. acs.org

An article focusing solely on the chemical compound “this compound” cannot be generated at this time.

Extensive searches for specific experimental data required to populate the requested sections on advanced spectroscopic and structural elucidation have not yielded results for this particular compound. While information is available for analogous structures, such as the parent 2,5-dimethyl-1H-pyrrole, various other N-substituted pyrroles, and derivatives with different substitution patterns on the phenyl ring, no specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, or UV-Vis data for this compound could be located in the available literature.

To adhere to the instructions of providing a scientifically accurate article based on verifiable research findings, including detailed data tables, the generation of content is not possible without access to published experimental data for the specified compound. Predicting spectroscopic values based on similar compounds would not meet the required standard of scientific accuracy for this request.

Advanced Spectroscopic and Structural Elucidation

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. However, specific experimental data for 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole using high-resolution mass spectrometry, electrospray ionization, or liquid chromatography-mass spectrometry has not been found in peer-reviewed literature.

High-Resolution Mass Spectrometry (HRMS)

There is no published High-Resolution Mass Spectrometry (HRMS) data available for this compound. This technique would be crucial for confirming its elemental composition with high accuracy by providing a precise mass measurement.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific experimental data from Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound has been documented. ESI-MS is a soft ionization technique that would be ideal for analyzing the intact molecule, typically by observing the protonated molecule [M+H]+.

Liquid Chromatography-Mass Spectrometry (LC-MS)

There are no specific Liquid Chromatography-Mass Spectrometry (LC-MS) studies reported for this compound. This method would be used to separate the compound from any impurities before its introduction into the mass spectrometer, ensuring accurate mass analysis.

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and conformation.

Single Crystal X-ray Diffraction

No evidence of successful single crystal growth or subsequent X-ray diffraction analysis for this compound has been reported in scientific literature. The generation of suitable single crystals is a prerequisite for this technique.

Elucidation of Molecular and Crystal Structures

Consequently, without single-crystal X-ray diffraction data, the precise molecular and crystal structures of this compound have not been elucidated or deposited in crystallographic databases. Such an analysis would reveal the planarity of the pyrrole (B145914) ring, the orientation of the 3-bromophenyl substituent relative to the pyrrole core, and the intermolecular interactions that govern the crystal packing.

Analysis of Intermolecular Interactions in this compound

A detailed analysis of the intermolecular interactions for the specific chemical compound this compound is not available in the current body of scientific literature.

Extensive searches for crystallographic data and computational studies, which are essential for a thorough understanding of intermolecular forces such as hydrogen bonding, halogen bonding, π-stacking, and dispersion forces, did not yield any specific results for this compound.

While general principles of intermolecular interactions can be applied to predict the theoretical behavior of this molecule, a scientifically rigorous article with detailed research findings and data tables, as requested, cannot be generated without experimental or computational data from peer-reviewed sources.

Information on related compounds, such as other brominated phenyl derivatives or different pyrrole-containing molecules, exists. For instance, studies on some bromophenyl-pyrazole derivatives have detailed their crystal structures and the nature of their intermolecular contacts. researchgate.net Similarly, general reviews on phenomena like halogen bonding provide a framework for understanding how a bromine atom on a phenyl ring might interact with other molecules. However, the specific geometry and electronic properties of this compound, arising from the interplay between the bromophenyl and dimethylpyrrole moieties, would uniquely determine the nature and strength of its intermolecular interactions. Without a dedicated study on this compound, any discussion would be purely speculative and would not meet the required standard of a detailed, evidence-based scientific article.

Therefore, the following sections on the analysis of intermolecular interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking, Dispersion Forces) for this compound cannot be provided at this time due to the absence of the necessary primary research data.

Based on a comprehensive search for dedicated computational and theoretical analyses of the compound This compound , it appears that specific research detailing the requested parameters for this exact molecule is not publicly available.

While the methodologies outlined—such as Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—are standard and have been applied to structurally similar compounds, a focused study on this compound could not be located.

Therefore, it is not possible to provide a scientifically accurate article with specific data tables and detailed research findings for the requested compound at this time. Generating such content would require access to primary research data that has not been published or indexed in the available search results.

Computational Chemistry and Theoretical Analysis

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

A detailed investigation into the intermolecular interactions of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole using Quantum Theory of Atoms in Molecules (QTAIM) was not found in the available scientific literature. This powerful theoretical tool allows for the characterization of chemical bonding and non-covalent interactions based on the topology of the electron density.

Typically, an AIM analysis would identify bond critical points (BCPs) between interacting atoms in adjacent molecules within the crystal lattice. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative and qualitative information about the nature of the interactions. For instance, low electron density and a positive Laplacian are characteristic of closed-shell interactions, such as van der Waals forces and hydrogen bonds, which are expected to be significant in the crystal structure of this compound.

A hypothetical AIM analysis would likely reveal a variety of intermolecular contacts, including C-H···π, C-H···Br, and potentially Br···π or Br···Br interactions. The strength and nature of these contacts could be ranked based on the electron density at the BCPs. However, without specific crystallographic data and a dedicated computational study for this exact molecule, a quantitative table of AIM parameters cannot be generated.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Similarly, a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature. This computational method is instrumental in visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts and their relative strengths.

Complementary to the Hirshfeld surface, two-dimensional fingerprint plots summarize the intermolecular contacts by plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. These plots provide a percentage contribution for each type of contact, offering a clear picture of the packing environment.

For a molecule like this compound, a Hirshfeld analysis would be expected to quantify the contributions of various interactions. Based on the constituent atoms, the most significant contacts would likely be H···H, C···H/H···C, and Br···H/H···Br interactions. The presence of the bromine atom and the aromatic rings would also suggest the possibility of Br···C and C···C (π-π stacking) interactions.

A study on a related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, which also contains a bromophenyl group, revealed the following contributions from its Hirshfeld surface analysis: H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%). nih.gov While this provides a general idea of the types of interactions that might be present, these percentages are specific to that molecule's crystal packing and cannot be directly attributed to this compound.

Without experimental crystal structure data for this compound, a detailed and accurate Hirshfeld surface analysis and the generation of corresponding data tables are not possible.

Chemical Reactivity and Derivatization Strategies

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring and Phenyl Moiety

The 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole molecule presents two aromatic systems susceptible to electrophilic substitution: the electron-rich pyrrole ring and the substituted phenyl ring.

Pyrrole Ring: The pyrrole ring is highly activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic π-system. The presence of methyl groups at the C2 and C5 positions sterically hinders these sites, directing incoming electrophiles to the C3 and C4 positions (β-positions). Reactions such as the Vilsmeier-Haack reaction, which introduces a formyl group, are common for electron-rich pyrroles. wikipedia.orgorganic-chemistry.org For 1-aryl-2,5-dimethylpyrroles, formylation typically occurs at the β-position of the pyrrole ring. nih.gov

Phenyl Moiety: The phenyl ring is influenced by two opposing electronic effects. The pyrrole group attached to the nitrogen acts as an electron-donating group through resonance, thus activating the phenyl ring. Conversely, the bromine atom is an electron-withdrawing group by induction but an ortho-, para-director through resonance. youtube.com The combined effect generally means that electrophilic substitution on the phenyl ring is less favorable than on the highly activated pyrrole ring. When forced, the substitution pattern on the phenyl ring will be directed by both the bromine and the pyrrolyl group.

A common electrophilic substitution reaction is formylation, as demonstrated in the table below.

Table 1: Vilsmeier-Haack Formylation of N-Arylpyrroles

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| N-Aryl-2,5-dimethylpyrroles | POCl₃, DMF | N-Aryl-3-formyl-2,5-dimethylpyrroles | nih.gov |

| Anthracene | N-Methylformanilide, POCl₃ | 9-Anthracenecarboxaldehyde | wikipedia.org |

Nucleophilic Reactions Involving the Pyrrole Nitrogen

In this compound, the nitrogen atom is part of the aromatic sextet of the pyrrole ring. Its lone pair is delocalized within the π-system, which is fundamental to the ring's aromaticity. Consequently, this nitrogen is not basic and not nucleophilic. Protonation or attack by a nucleophile would disrupt the aromaticity, which is energetically unfavorable. Therefore, direct nucleophilic reactions at the pyrrole nitrogen are not a viable derivatization strategy for this compound.

Oxidation and Reduction Pathways of the Pyrrole System

The pyrrole ring, particularly when substituted with alkyl groups, is susceptible to oxidation. Dye-sensitized photo-oxygenation of 2,5-dimethylpyrrole in methanol (B129727) has been shown to yield various oxidized products, including dealkylated and rearranged structures like 5-methoxy-5-methyl-Δ³-pyrrolin-2-one. rsc.org The reaction proceeds via intermediates that can be trapped by the solvent. While specific studies on this compound are not prevalent, similar oxidative degradation pathways can be anticipated.

Reduction of the pyrrole ring is more challenging due to its aromatic stability. Typically, harsh conditions such as catalytic hydrogenation at high pressure and temperature are required. These conditions may also lead to the reduction of the phenyl ring or hydrodebromination. A reductive self-condensation of 2,5-dimethylpyrrole under acidic conditions has been observed, leading to more complex structures.

Table 2: Oxidation Products of 2,5-Dimethylpyrrole

| Reaction | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Photo-oxygenation | Dye sensitizer, O₂, Methanol | 5-methoxy-5-methyl-Δ³-pyrrolin-2-one, 5-methoxy-5-methoxymethyl-Δ³-pyrrolin-2-one | rsc.org |

Functionalization at Bromine and Methyl Positions

The bromine atom and the two methyl groups offer key sites for functionalization, significantly increasing the molecular diversity achievable from the parent compound.

Bromine Position: The carbon-bromine bond on the phenyl ring is a prime handle for various transformations. It can undergo metal-halogen exchange, typically with organolithium reagents, to generate a lithiated species that can then react with a wide range of electrophiles. More commonly, the bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions.

Methyl Positions: The methyl groups on the pyrrole ring can be functionalized, although this often requires more forcing conditions. Radical halogenation, for instance using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can introduce a halogen to the methyl group, creating a benzylic-type halide. This new functional group can then be used in subsequent nucleophilic substitution reactions.

Diversification through Coupling and Condensation Reactions for Novel Analogs

The strategic placement of the bromine atom makes this compound an ideal substrate for creating novel analogs through cross-coupling reactions.

Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester. mdpi.comnih.gov This is a highly versatile method for forming new carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring. mdpi.comresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, forming a new substituted alkene. wikipedia.orgorganic-chemistry.org This is a powerful tool for introducing vinyl groups. libretexts.orgbeilstein-journals.org

Other Couplings: Other palladium-catalyzed reactions like Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (coupling with amines), and cyanation reactions are also feasible, further expanding the range of possible derivatives.

Condensation Reactions: The Paal-Knorr synthesis, which forms the 2,5-dimethylpyrrole ring from 2,5-hexanedione (B30556) and a primary amine (in this case, 3-bromoaniline), is the primary condensation reaction to form the core structure. researchgate.net Further condensation reactions can be performed if the pyrrole ring is first functionalized with a reactive group, such as a formyl group via the Vilsmeier-Haack reaction. This aldehyde can then undergo condensation with active methylene (B1212753) compounds to extend the conjugation or add new functionalities. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl bromide, Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Biaryl compound | mdpi.com |

| Suzuki Coupling | SEM-protected bromopyrrole, Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Phenyl-substituted pyrrole | nih.gov |

| Heck Reaction | Aryl bromide, Alkene | Palladium acetate (B1210297) / Base | Substituted alkene | wikipedia.org |

Exploration of Biological Activities and Molecular Interactions

General Biological Activity Profiles of Pyrrole (B145914) Derivatives

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in vital biological molecules like heme, chlorophyll, and vitamin B12. eurekaselect.comresearchgate.net Synthetic pyrrole derivatives have garnered considerable attention for their extensive range of pharmacological properties. researchgate.net Research has demonstrated that these compounds exhibit antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer activities. researchgate.netmdpi.com

The biological versatility of the pyrrole ring is attributed to its ability to interact with various biological targets. The introduction of different substituents onto the pyrrole core can modulate its physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. nih.gov For instance, the presence of a substituted phenyl ring, as seen in 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole, is a common feature in many biologically active pyrrole derivatives, often contributing to their target affinity and potency.

Antimicrobial Research

The rise of antimicrobial resistance has spurred the search for new and effective therapeutic agents. Pyrrole derivatives have emerged as a promising class of compounds in this area, demonstrating a broad spectrum of activity against various microbial pathogens. nih.govnih.gov

Pyrrole-containing compounds have shown significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action can vary, with some derivatives targeting essential cellular processes. For example, certain pyrrolamide compounds act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov The substitution pattern on the pyrrole ring and its appendages plays a critical role in determining the antibacterial potency and spectrum.

Various studies have synthesized and evaluated series of pyrrole derivatives, revealing that specific structural features enhance their activity. For instance, the incorporation of moieties like oxadiazoles, triazoles, or specific halogenated phenyl groups can lead to potent antibacterial agents. nih.govmdpi.com

Table 1: Selected Pyrrole Derivatives and their Antibacterial Activity

| Compound/Derivative Class | Target Bacteria | Key Findings |

|---|---|---|

| Pyrrolamide derivative | Mycobacterium tuberculosis H37Rv | Inhibits DNA gyrase with an IC50 value of < 5 nM and an MIC of 0.03 µg/mL. nih.gov |

| 1,3-Diaryl pyrazole (B372694) derivatives | Gram-positive and Gram-negative strains | Showed potent inhibition with MIC values in the range of 1-64 µg/mL. nih.gov |

| Pyrrole-ligated 1,3,4-oxadiazoles | Staphylococcus aureus, Acinetobacter baumannii | Iodophenol substituents demonstrated superior antibacterial activity. mdpi.com |

| Substituted 3,5-dimethyl azopyrazoles | Escherichia coli, Staphylococcus aureus | Compounds with chloro-substituents showed notable inhibition. jocpr.com |

In addition to their antibacterial properties, many pyrrole derivatives exhibit significant antifungal activity. nih.gov Naturally occurring pyrroles, such as pyrrolnitrin (B93353) and fludioxonil, are known for their broad-spectrum antifungal effects. nih.gov Synthetic derivatives have also been developed, showing efficacy against various fungal pathogens, including Candida albicans and Aspergillus niger. scielo.org.mx

Structure-activity relationship studies have indicated that the presence of specific functional groups is crucial for antifungal potency. For example, a synthesized pyrrole derivative featuring a 4-hydroxyphenyl ring was found to be highly active against C. albicans, suggesting this moiety could be an important pharmacophore for antifungal drug design. scielo.org.mx

Table 2: Antifungal Activity of Representative Pyrrole Derivatives

| Compound/Derivative Class | Target Fungi | Key Findings |

|---|---|---|

| Pyrrole derivative with a 4-hydroxyphenyl ring | Candida albicans | Showed high activity, more potent than the standard drug Clotrimazole at the tested concentration. scielo.org.mx |

| Fused pyrrole derivatives (pyrrolopyrimidines) | Aspergillus fumigatus, Fusarium oxysporum | Demonstrated good antifungal potential. nih.gov |

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the development of new antimycobacterial agents. Pyrrole derivatives have shown considerable promise in this regard. researchgate.netbenthamdirect.com Several studies have reported on pyrrole compounds with potent in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains. researchgate.netnih.gov

A notable lead compound in this area is BM212, a pyrrole derivative that has spurred the synthesis of numerous analogues to enhance its activity. nih.gov Research has shown that specific structural modifications, such as the incorporation of a thiomorpholine (B91149) fragment or a pyrrole-2-carboxylate pharmacophore, can yield highly active antimycobacterial agents. nih.govnih.gov

Table 3: Selected Pyrrole Derivatives with Antimycobacterial Activity

| Compound/Derivative Class | Target Organism | Key Findings |

|---|---|---|

| BM212 and its derivatives | Mycobacterium tuberculosis & atypical mycobacteria | Showed interesting in vitro antimycobacterial activity. nih.gov |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | Exhibited potent activity with an MIC value of 0.7 µg/mL. nih.gov |

| Pyrrolo[3,4-c]pyridine derivative | Mycobacterium tuberculosis | A derivative with a 3-chlorobenzyl group showed the highest antimycobacterial activity in its series. nih.gov |

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as virulence factor production and biofilm formation. frontiersin.orgnih.gov Inhibiting QS is an attractive anti-pathogenic strategy that can disarm bacteria without exerting selective pressure for resistance. Pyrrole derivatives have been identified as potential quorum sensing inhibitors (QSIs). frontiersin.org

For example, 1H-pyrrole-2-carboxylic acid has been shown to significantly reduce the production of virulence factors in Pseudomonas aeruginosa by down-regulating the expression of genes in the las, rhl, and pqs QS cascades. frontiersin.org This interference with bacterial communication highlights a sophisticated mechanism by which pyrrole compounds can combat infections.

Table 4: Quorum Sensing Inhibition by Pyrrole Derivatives

| Compound | Target Organism/System | Key Findings |

|---|---|---|

| 1H-pyrrole-2-carboxylic acid | Pseudomonas aeruginosa PAO1 | Significantly reduced pyocyanin, protease, and elastase production by 44%, 74%, and 96% respectively. frontiersin.org |

| 1H-pyrrole-2-carboxylic acid | Pseudomonas aeruginosa PAO1 | Eliminated the expression of lasI and lasR genes by 80% and 87% respectively. frontiersin.org |

Anticancer and Antiproliferative Investigations

The pyrrole scaffold is a key component in several anticancer agents, and numerous novel derivatives are being investigated for their antiproliferative properties. nih.govresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of critical enzymes like kinases, disruption of cell cycle progression, and induction of apoptosis. nih.govrsc.org

For instance, pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of aurora kinase A (AURKA) and epidermal growth factor receptor (EGFR), both of which are implicated in cancer cell proliferation and survival. nih.gov Other studies have shown that pyrazole-indole hybrids can exhibit excellent anticancer activity against various cell lines, such as those for liver, colon, and breast cancer, by inducing cell cycle arrest and apoptosis. nih.gov The substitution pattern on the heterocyclic core is a determining factor for cytotoxic selectivity and potency.

Table 5: Anticancer and Antiproliferative Activity of Pyrrole and Related Derivatives

| Compound/Derivative Class | Target Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | A549 (lung), PC-3 (prostate), MCF-7 (breast) | Showed potent cytotoxic activity with IC50 values in the low micromolar range. nih.gov |

| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | 4T1 (breast cancer) | Exhibited potent FGFR inhibitory activity (IC50 = 7 nM for FGFR1) and induced apoptosis. rsc.org |

| Pyrazole–indole hybrid (7a) | HepG2 (liver cancer) | Displayed excellent anticancer inhibition with an IC50 value of 6.1 ± 1.9 µM. nih.gov |

Anti-Inflammatory Properties

Pyrrole-containing structures are recognized for their anti-inflammatory potential. nih.gov Certain N-pyrrolylcarboxylic acids have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain, fever, and inflammatory conditions. nih.gov The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. nih.gov

Derivatives of this compound have been evaluated for their anti-inflammatory effects. For instance, hybrid pyrazole analogues have shown significant analgesic activity, with some compounds exhibiting inhibition comparable to the standard drug ibuprofen. nih.gov Specifically, in studies involving carrageenan-induced paw edema in rats, a common model for acute inflammation, certain pyrrole derivatives have demonstrated significant anti-inflammatory effects that persist for several hours. nih.gov

The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit COX-1 and COX-2 enzymes. nih.gov Docking studies have further elucidated these interactions, showing how these molecules can bind to the active sites of COX enzymes. nih.gov For example, the sulfonamide group of some pyrazole derivatives has been shown to insert into a selective pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like His90, Arg513, and others. nih.gov

Other Biological Activities

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by protozoa of the genus Trypanosoma. mdpi.com The parasites, Trypanosoma brucei gambiense and Trypanosoma brucei rhodesiense, are transmitted by the tsetse fly. mdpi.com There is an urgent need for new, effective, and easily administered medications to combat this neglected tropical disease. nih.gov

In the search for new anti-trypanosomal agents, various heterocyclic compounds, including pyrrole derivatives, have been investigated. mdpi.comnih.gov Some arylpyrrole-based chalcone (B49325) derivatives have displayed modest in vitro activity against Trypanosoma brucei brucei. mdpi.com Certain nitrothiophene-based compounds have also shown potent and selective inhibition of T. b. brucei, T. b. gambiense, and T. b. rhodesiense growth. nih.gov While some pyrrole derivatives have shown weak anti-trypanosomal activity, others have emerged as active candidates with low micromolar IC50 values. mdpi.comnih.gov For instance, some nitrotriazole compounds have demonstrated significant activity against Trypanosoma cruzi. nih.gov

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. nih.govnih.gov Inhibitors of this enzyme are of great interest for applications in cosmetics as skin-whitening agents and in the food industry to prevent browning. nih.gov

Several pyrrole derivatives have been screened for their tyrosinase inhibitory activity. nih.gov In one study, a series of 2-cyanopyrrole derivatives exhibited moderate to excellent inhibitory activities, with one compound, A12, showing an IC50 value of 0.97 μM, which is about 30 times more potent than the reference inhibitor kojic acid. nih.gov The inhibition mechanism for this compound was determined to be reversible and of a mixed type. nih.gov Another study on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles also identified a potent tyrosinase inhibitor with an IC50 value of 0.2 µM, demonstrating competitive inhibition. mdpi.com

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. mdpi.com Inhibition of specific CA isoforms has emerged as a therapeutic strategy for various diseases, including glaucoma and cancer. mdpi.comresearchgate.net

While direct studies on this compound are limited, related bromophenol and sulfonamide derivatives have been investigated as CA inhibitors. nih.gov For instance, novel bromophenols have shown inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II), with Ki values in the nanomolar range. nih.gov Similarly, a series of pyridine-3-sulfonamides demonstrated inhibitory activity against several hCA isoforms, with the lowest mean Ki values observed for hCA XII. mdpi.com

The human immunodeficiency virus (HIV) remains a significant global health challenge, and the development of new anti-HIV agents is crucial to combat drug resistance. nih.gov The pyrrole scaffold is present in several compounds with antiretroviral activity. nih.gov Pyrrole derivatives have been shown to target different stages of the HIV-1 replication cycle, including acting as entry inhibitors and inhibiting enzymes like reverse transcriptase (RT) and integrase (IN). nih.govdoaj.org

For example, an N-substituted pyrrole derivative, 12m, was found to have strong anti-HIV-1 activity by targeting the gp41 transmembrane subunit of the HIV envelope glycoprotein, thereby inhibiting viral entry. doaj.orgfrontiersin.org Other pyrrole derivatives have demonstrated dual inhibitory activity against HIV-1 integrase and RNase H. nih.gov The search for new HIV-1 inhibitors has also led to the synthesis of pyrrolo-pyridine derivatives with moderate anti-HIV-1 activity. nih.govproquest.com

Molecular Docking Studies and Target Protein Interactions

Molecular docking is a computational tool used to predict the binding of a ligand to the active site of a target protein, providing insights into potential mechanisms of action. plos.org This technique has been employed to study the interactions of pyrrole derivatives with various biological targets.

In the context of anti-inflammatory activity, docking studies of pyrazole analogues with COX-2 have revealed key interactions, such as hydrogen bonding between the ligand's sulfonamide group and amino acid residues in the enzyme's active site. nih.gov For anti-trypanosomal agents, molecular docking can help identify potential protein targets and guide the design of more potent inhibitors.

Molecular docking of a potent 2-cyanopyrrole tyrosinase inhibitor, A12, indicated that metal-ligand interactions, π-π stacking, and hydrophobic interactions are crucial for binding to the enzyme. nih.gov In the case of carbonic anhydrase inhibitors, docking studies have shown that the presence of a hydroxyl group on the aromatic ring of bromophenol derivatives is important for their inhibitory activity. nih.gov

For anticancer applications, docking studies of pyrrole derivatives have been performed on various targets, including breast cancer-related proteins like HER2 and estrogen receptor alpha, as well as lysine-specific demethylase 1 (LSD1). nih.govbohrium.com These studies help in understanding the binding modes and identifying key interactions that contribute to the inhibitory activity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. For derivatives of 1H-pyrrole, SAR studies have revealed key structural features that govern their efficacy and mechanism of action.

Influence of Bromine Substitution Position on Biological Efficacy

The presence and position of halogen atoms, particularly bromine, on the phenyl-pyrrole scaffold can dramatically influence biological activity. The antimicrobial properties of pyrrole derivatives are often closely linked to their halogenation pattern. researchgate.net For instance, studies on pyrrolomycins, a class of halogenated pyrrole antibiotics, have shown that the degree and type of halogenation are critical for their antibacterial potency. researchgate.net

In a series of novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids designed as DNA gyrase inhibitors, the bromine atoms on the pyrrole ring were found to be important for activity. cbs.dk Specifically, a compound featuring a 4,5-dibromopyrrole moiety linked to a phenyl ring and further hybridized with a 1,2,3-triazole showed excellent inhibitory activity against E. coli DNA gyrase with an IC₅₀ value of 0.28 µM. cbs.dk This highlights the positive contribution of the dibromo substitution on the pyrrole core to the compound's enzyme inhibitory potential.

Furthermore, research on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, which share a bromophenyl group, indicated that the substitution pattern significantly affects antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The presence of a bromine atom on the phenyl ring is often utilized to enhance the antimicrobial properties of various natural and synthetic compounds. researchgate.net For example, a thiazolyl-halogenated pyrrole derivative, 2-bromo-6-(2-(3,4,5-tribromo-1H-pyrrol-2-yl)thiazol-4-yl)-4-(trifluoromethyl)phenol, demonstrated notable antibacterial activity, particularly against vancomycin-resistant Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) value at or below 0.125 µg/mL. nih.gov This underscores the significant role that bromine substitution plays in enhancing the biological efficacy of pyrrole-based compounds.

Role of Methyl Groups and Other Substituents on Activity Profiles

The "magic methyl" effect, where the addition of a single methyl group can lead to a profound increase in biological activity, is a well-documented phenomenon in drug discovery. nih.govjuniperpublishers.com This effect can be attributed to improved binding affinity, modulation of physicochemical properties, or control over the molecule's conformation. nih.govjuniperpublishers.com

In the context of pyrrole derivatives, methyl groups play a significant role in defining their activity profiles. For example, in a series of diguanidino-1-methyl-2,5-diaryl-1H-pyrroles, the compound with methyl substituents on the phenyl ring was found to be the most active against several Candida species, with MIC values ranging from 1-4 µg/mL. researchgate.net Similarly, studies on diaryl ether inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) revealed that introducing an ortho-methyl group on the B-ring of the inhibitor resulted in a remarkable 430-fold increase in binding affinity. stonybrook.edu

The influence of other substituents is also critical. A study on pyrrolo[3,4-c]pyrrole (B14788784) derivatives explored the impact of various substituents on the aryl ring, including fluorine (F), bromine (Br), trifluoromethyl (CF₃), and ethoxy (OC₂H₅), to modulate their anti-inflammatory activity. nih.gov The nature of these substituents—whether they are electron-donating or electron-withdrawing—can influence the molecule's electronic properties and its interaction with biological targets. researchgate.net For instance, in a series of pyrrole-2-carboxylate derivatives tested against Mycobacterium tuberculosis H37Rv, a compound bearing a 4-nitrobenzoyl hydrazone moiety showed potent activity, with an MIC value of 0.7 µg/mL. nih.gov This demonstrates that a combination of different functional groups, in addition to methyl groups, is key to optimizing the biological activity of the pyrrole scaffold.

| Compound Series | Key Substituents | Observed Effect | Reference |

|---|---|---|---|

| Diguanidino-1-methyl-2,5-diaryl-1H-pyrroles | Methyl groups on phenyl ring | Most active antifungal against Candida spp. (MIC 1-4 µg/mL) | researchgate.net |

| Diaryl ether InhA inhibitors | Ortho-methyl group on B-ring | 430-fold increase in binding affinity | stonybrook.edu |

| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | Dibromo on pyrrole, various phenyl substitutions | Potent DNA gyrase inhibition (IC₅₀ as low as 0.28 µM) | cbs.dk |

| 1H-pyrrole-2-carboxylate derivatives | 4-nitrobenzoyl hydrazone moiety | Potent anti-tubercular activity (MIC 0.7 µg/mL) | nih.gov |

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization involves combining two or more pharmacophores (structural units responsible for biological activity) to create a new hybrid molecule with potentially improved affinity, better efficacy, or a dual mode of action. nih.gov This strategy has been successfully applied to the pyrrole scaffold.

One approach involves creating hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide with substituted 1,2,3-triazole and isoxazole (B147169) moieties. cbs.dk This hybridization resulted in potent inhibitors of E. coli DNA gyrase, demonstrating that combining the pyrrole core with other heterocyclic systems can lead to enhanced enzyme inhibition. cbs.dk

Another example is the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides. nih.gov These molecules were designed as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-ACP reductase, two important enzymes in bacterial metabolism. nih.gov The synthesis of a specific analog, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(3-bromophenyl)acetyl)benzohydrazide, highlights the use of the 3-bromophenyl moiety within a hybridized structure. nih.gov

Mechanistic Insights into Biological Action

Understanding the molecular mechanisms by which pyrrole derivatives exert their biological effects is essential for their development as therapeutic agents. Research has focused on their ability to inhibit specific enzymes and modulate cellular signaling pathways.

Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Enoyl-ACP Reductase, MmpL3, Tyrosinase)

Pyrrole derivatives have been identified as inhibitors of several key microbial enzymes, making them attractive candidates for antimicrobial drug development.

DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. rsc.org Pyrrolamides, a class of antibacterial agents, target the GyrB subunit of DNA gyrase, leading to the inhibition of DNA synthesis and bacterial cell death. nih.gov These compounds have shown potent activity against a range of Gram-positive and Gram-negative pathogens. nih.gov N-phenylpyrrolamide inhibitors have been developed with low nanomolar IC₅₀ values against E. coli DNA gyrase. rsc.org Hybrid molecules, such as 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamides, also exhibit potent E. coli DNA gyrase inhibitory activity. cbs.dk

Enoyl-ACP Reductase (InhA): InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. stonybrook.edu Pyrrole-containing compounds have been designed as InhA inhibitors. researchgate.net A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated as dual inhibitors of enoyl-ACP reductase and DHFR. nih.gov Molecular docking studies confirmed their binding interactions within the active sites of these enzymes. nih.gov

MmpL3: The MmpL3 transporter is essential for the export of mycolic acids, a key component of the mycobacterial cell wall. nih.gov It has emerged as a promising target for new antitubercular drugs. Several structurally diverse compounds have been identified as MmpL3 inhibitors, including the 1,5-diarylpyrrole BM212. nih.govmdpi.com Inhibition of MmpL3 disrupts the assembly of the mycobacterial outer membrane, leading to cell death. nih.gov While many MmpL3 inhibitors have been identified through phenotypic screening, evidence confirms that they can directly interact with the MmpL3 protein. researchgate.net

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a key role in melanin biosynthesis and enzymatic browning. nih.gov Its inhibitors are of great interest in the cosmetic and food industries. nih.gov While direct inhibition by this compound has not been explicitly detailed, related structures containing phenolic and heterocyclic moieties are known tyrosinase inhibitors. nih.govmdpi.com For example, bis(4-hydroxybenzyl)sulfide is a potent competitive inhibitor of mushroom tyrosinase. nih.gov Molecular modeling suggests that inhibitors can coordinate with the copper ions in the enzyme's active site, a mechanism that could potentially be exploited by appropriately substituted phenyl-pyrrole compounds. nih.gov

| Enzyme Target | Pyrrole Compound Class | Inhibition Data | Reference |

|---|---|---|---|

| DNA Gyrase (E. coli) | 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrid (11b) | IC₅₀ = 0.28 µM | cbs.dk |

| DNA Gyrase (E. coli) | N-phenylpyrrolamide (22i) | IC₅₀ = 2-20 nM | rsc.org |

| Enoyl-ACP Reductase (InhA) | 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzohydrazides | Identified as potent inhibitors through docking and in vitro assays | nih.gov |

| MmpL3 | 1,5-diarylpyrrole (BM212) | Confirmed as a direct inhibitor of MmpL3 | nih.gov |

| Tyrosinase (mushroom) | bis(4-hydroxybenzyl)sulfide (T1) | IC₅₀ = 0.53 µM | nih.gov |

Modulation of Cellular Pathways (e.g., Pro-inflammatory Cytokines)

Chronic inflammation is driven by the overproduction of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Pyrrole derivatives have shown potential as anti-inflammatory agents by modulating these pathways.

A study on 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, synthesized from amidrazones, revealed significant anti-inflammatory activity. mdpi.com These compounds were shown to inhibit the production of the pro-inflammatory cytokines IL-6 and TNF-α in lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures. mdpi.com

Furthermore, fused pyrrole systems, such as pyrrolopyridines, have demonstrated promising activity in inhibiting pro-inflammatory cytokines. mdpi.com Docking studies of active compounds revealed a binding pose in the cyclooxygenase-2 (COX-2) binding site, an enzyme central to the inflammatory response. mdpi.com The inhibition of key transcription factors that regulate inflammation, such as NF-κB, is another mechanism. YC-1, a compound containing a furan (B31954) ring attached to an indazole core (structurally related to phenyl-pyrroles), has been shown to inhibit NF-κB, highlighting a potential mechanism for the anti-inflammatory effects of related heterocyclic compounds. nih.gov

Advanced Research Applications

Utility as Precursors for Complex Organic Molecules

The presence of a bromine atom on the phenyl ring of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures from simpler, commercially available starting materials.

The primary utility of this compound in this context lies in its ability to undergo reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. In these transformations, the bromine atom serves as a reactive handle that can be substituted with a wide range of other functional groups.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters | C-C | Biaryl or vinyl-substituted pyrroles |

| Heck Reaction | Alkenes | C-C | Alkenyl-substituted phenylpyrroles |

| Buchwald-Hartwig Amination | Amines | C-N | Amino-substituted phenylpyrroles |

For instance, in a typical Suzuki-Miyaura coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding a 1-(biphenyl-3-yl)-2,5-dimethyl-1H-pyrrole derivative. The specific conditions for these reactions, such as the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired product. The development of highly efficient catalysts has expanded the scope of these reactions to include a wide variety of coupling partners.

Contributions to Materials Science Research

The unique electronic and structural properties of N-arylpyrroles, including this compound, make them attractive candidates for the development of advanced materials with tailored functionalities.

Potential in Organic Electronics

Pyrrole-based materials are well-known for their applications in organic electronics, particularly as components of conducting polymers and organic light-emitting diodes (OLEDs). The N-aryl substitution in this compound can influence the electronic properties of the resulting materials, such as their conductivity and luminescence.

Theoretical studies on similar N-arylpyrroles suggest that the nature of the substituent on the phenyl ring can modulate the HOMO and LUMO energy levels of the molecule. This tunability is crucial for designing materials with specific charge-transport and light-emitting characteristics suitable for use in electronic devices. While specific studies on this compound in OLEDs are not widely reported, its structural motifs are present in molecules investigated for such applications.

Intermediate in Advanced Materials Synthesis

The ability of this compound to undergo cross-coupling reactions makes it a valuable intermediate in the synthesis of more complex, functional materials. For example, it can be used to introduce the 2,5-dimethyl-1H-pyrrol-1-ylphenyl moiety into larger polymeric structures.

The synthesis of conducting polymers often involves the polymerization of pyrrole (B145914) monomers. While polypyrrole itself has been extensively studied, the incorporation of substituted pyrrole units like this compound can lead to polymers with modified properties, such as improved solubility, processability, and environmental stability. The bromo-substituent also offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Role in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, chemical probes are essential tools for investigating protein function, interactions, and localization. These probes often contain a reactive group that can covalently bind to specific amino acid residues on a protein, along with a reporter tag for detection and analysis.

While there is no direct evidence of this compound being used as a proteomics probe, its structural features suggest a potential for such applications. The bromophenyl group could potentially be modified to incorporate a reactive "warhead" and a reporter group, such as biotin (B1667282). Biotinylation is a widely used technique in proteomics where a biotin molecule is attached to a protein, allowing for its selective isolation and detection due to the strong and specific interaction between biotin and avidin (B1170675) or streptavidin.

The development of activity-based probes (ABPs) is a significant area of chemical proteomics that utilizes reactive chemical groups to target the active sites of enzymes. The pyrrole scaffold is found in various biologically active molecules, and a functionalized derivative of this compound could conceivably be designed as an ABP to target specific classes of proteins.

Future Research Directions in Pyrrole Chemistry

The chemistry of pyrroles continues to be a vibrant area of research with many promising future directions. For compounds like this compound, future research is likely to focus on several key areas:

Development of Novel Catalytic Systems: The ongoing development of more efficient and selective catalysts for cross-coupling reactions will further enhance the utility of this compound as a synthetic precursor. This includes the use of more earth-abundant and less toxic metals as catalysts.

Synthesis of Functional Materials: There is significant potential for the use of this compound in the rational design and synthesis of new organic electronic materials with tailored properties. Future work may involve its incorporation into conjugated polymers for applications in flexible electronics, sensors, and energy storage devices.

Exploration in Medicinal Chemistry: Pyrrole derivatives are prevalent in many pharmaceuticals. The this compound scaffold could serve as a starting point for the synthesis of new bioactive compounds. The bromine atom provides a convenient point for diversification to create libraries of related compounds for biological screening.

Advanced Proteomics Probes: Further research could explore the modification of this compound to create sophisticated chemical probes for proteomics. This could involve the introduction of photo-reactive groups for photo-affinity labeling or the development of new warheads for activity-based protein profiling.

常见问题

Q. What is the optimal synthetic route for 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or cyclization reactions. A validated approach involves substituting a bromophenyl group onto a pyrrole core using conditions similar to those reported for 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole. Key steps include:

- Monitoring reaction progress via TLC (Rf = 0.35 in PE:EA = 10:1) .

- Purification via column chromatography and characterization by NMR (δ = 2.10 ppm for methyl groups, 5.98 ppm for pyrrole protons) .

- Confirming purity via melting point analysis (compare to literature values, e.g., 142–143°C for nitrophenyl analogs) .

Q. What spectroscopic methods are effective for characterizing this compound?

- Methodological Answer : Use a combination of techniques:

- NMR : Identify methyl groups (singlet at ~2.10 ppm) and aromatic protons (multiplet at 7.39–7.43 ppm for bromophenyl substituents) .

- FT-IR : Detect C-Br stretching vibrations (~600–700 cm) and pyrrole ring vibrations (~1411–1518 cm) .

- Mass Spectrometry : Confirm molecular weight (250.13 g/mol via HRMS) .

Q. How does the bromophenyl substituent influence the compound’s physical properties?

- Methodological Answer : The bromine atom increases molecular weight (250.13 g/mol vs. 189.23 g/mol for fluorophenyl analogs) and alters solubility due to its electron-withdrawing nature. Compare melting points with non-brominated analogs (e.g., 64–66°C for chlorophenethyl derivatives) to assess crystallinity trends .

Advanced Research Questions

Q. How can mechanochemical multicomponent reactions be applied to synthesize pyrrole derivatives?

- Methodological Answer : Mechanochemical synthesis (e.g., high-speed vibration milling) enables efficient construction of pyrrole frameworks from simple precursors. For example:

- Use allyl/homoallyl pyrroles in cross-metathesis reactions to introduce spacers or double bonds .

- Optimize reaction time and catalyst loading (e.g., gold catalysts for cyclization) to enhance yield .

Q. What strategies resolve contradictions in bioactivity data among pyrrole derivatives?

- Methodological Answer : Address discrepancies via:

- Substituent Effects : Compare antifungal activities of bromophenyl vs. chlorophenyl derivatives (e.g., 7c and 9c in Table 4 of ). Electron-withdrawing groups may enhance bioactivity .

- Dose-Response Studies : Perform IC assays to quantify potency variations across substituents .

Q. What role does the bromine atom play in electronic structure and reactivity?

- Methodological Answer : The bromine atom:

- Electron Effects : Withdraws electron density via inductive effects, polarizing the pyrrole ring and altering electrophilic substitution patterns (e.g., directing reactions to specific ring positions) .

- Reactivity : Enhances halogen bonding in crystal packing (observe via single-crystal X-ray, as in ) and influences oxidative stability .

Data Analysis and Experimental Design

Q. How to design experiments to study the compound’s reactivity under varying OH radical concentrations?

- Methodological Answer : Use pseudo-first-order kinetics models (as in atmospheric reactivity studies):

- Expose the compound to controlled OH radical levels (e.g., via photochemical chambers).

- Monitor degradation products via GC-MS or HPLC, referencing pyrrole/OH reactivity ranges from isoprene studies .

Q. What challenges arise in structural elucidation of brominated pyrrole derivatives?

- Methodological Answer : Challenges include:

- Disordered Crystallography : Address via high-resolution X-ray diffraction (e.g., mean C–C bond length = 0.005 Å, R factor = 0.045) .

- NMR Signal Overlap : Use -DEPTOpt or 2D NMR (COSY, HSQC) to resolve aromatic proton environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。